Tuberculatin

Description

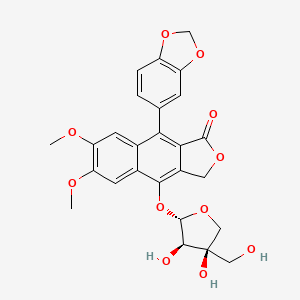

from the herb Haplophyllum hispanicum; structure given in first source

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H24O11 |

|---|---|

Molecular Weight |

512.5 g/mol |

IUPAC Name |

9-(1,3-benzodioxol-5-yl)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6,7-dimethoxy-3H-benzo[f][2]benzofuran-1-one |

InChI |

InChI=1S/C26H24O11/c1-31-17-6-13-14(7-18(17)32-2)22(37-25-23(28)26(30,9-27)10-34-25)15-8-33-24(29)21(15)20(13)12-3-4-16-19(5-12)36-11-35-16/h3-7,23,25,27-28,30H,8-11H2,1-2H3/t23-,25-,26+/m0/s1 |

InChI Key |

XIARCTMJGANPJU-AYRHNUGRSA-N |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C(=C3C(=C2O[C@H]4[C@@H]([C@](CO4)(CO)O)O)COC3=O)C5=CC6=C(C=C5)OCO6)OC |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C3C(=C2OC4C(C(CO4)(CO)O)O)COC3=O)C5=CC6=C(C=C5)OCO6)OC |

Synonyms |

4-O-(beta-D-apiofuranosyl)-6,7-dimethoxy-1-(3',4'-methylenedioxyphenyl)-3-hydroxymethylnaphthalene-2-carboxylic acid lactone diphyllin apioside tuberculatin |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Tuberculin: A Technical Account of Robert Koch's Double-Edged Sword

Berlin, 1890. Eight years after his groundbreaking identification of Mycobacterium tuberculosis as the etiological agent of tuberculosis, Nobel laureate Robert Koch announced a discovery that sent shockwaves of hope across a world ravaged by the "White Plague": a substance he called tuberculin, which he proposed as a curative agent for the devastating disease. This technical guide provides an in-depth examination of the history of tuberculin's discovery, its initial therapeutic application, its eventual failure as a treatment, and its enduring legacy as a vital diagnostic tool. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data where available, and visualizations of the core concepts.

The Genesis of Tuberculin: From Discovery to a Purported Cure

Following his monumental discovery of the tubercle bacillus in 1882, Robert Koch dedicated his efforts to finding a remedy for tuberculosis.[1] His research culminated in the development of tuberculin, a substance derived from the tubercle bacilli themselves.[1] Koch's initial hypothesis was that tuberculin could arrest the growth of the bacteria, not by killing them directly, but by inducing a necrotic reaction in the surrounding tuberculous tissue, thereby depriving the bacilli of their nourishment.

The "Koch Phenomenon": A Foundational Observation

The conceptual basis for tuberculin's therapeutic potential stemmed from an earlier observation by Koch, now known as the "Koch phenomenon." He noted that the reaction to a subcutaneous injection of tubercle bacilli differed significantly between a healthy guinea pig and one already infected with tuberculosis.

-

In a healthy guinea pig: The injection site would initially heal, only to form a hard nodule after 10-14 days, which would then ulcerate and persist until the animal's death from systemic tuberculosis.

-

In a tuberculous guinea pig: An injection of the same bacilli would elicit an acute inflammatory reaction within one to two days, leading to the formation of a shallow ulcer that would heal quickly and permanently. The underlying infection, however, would continue its course.

This demonstrated that an existing tuberculous infection altered the body's reaction to a subsequent exposure to the bacilli. Koch theorized that his tuberculin could artificially induce a similar, but curative, localized reaction in tuberculous tissue.

"Old Tuberculin": Composition and Production

Koch initially kept the composition of his "remedy" a secret, leading to immense public pressure and speculation.[2] He later revealed that it was a glycerin extract of pure cultures of tubercle bacilli.[3] This original formulation became known as "Old Tuberculin" (OT).

Experimental Protocol for the Production of Old Tuberculin (c. 1890)

The following protocol is a composite reconstruction based on historical accounts of Koch's methodology. Precise, standardized measurements were not consistently documented in the initial publications.

Objective: To prepare a sterile, concentrated glycerin extract of Mycobacterium tuberculosis cultures.

Materials:

-

Pure cultures of virulent Mycobacterium tuberculosis.

-

5% glycerin broth (a common nutrient medium of the era, often beef-based).

-

Incubation apparatus (maintaining a constant temperature of 37-38°C).

-

Water bath.

-

Porcelain evaporating dish.

-

Filter apparatus (likely employing porcelain or diatomaceous earth filters).

-

Sterile collection vials.

Procedure:

-

Cultivation: Pure cultures of Mycobacterium tuberculosis were grown on the surface of a 5% glycerin broth for 6 to 8 weeks.[4] The bacilli would form a thick pellicle on the liquid medium.

-

Concentration: The entire culture flask, including the bacilli and the liquid medium, was placed in a water bath and heated to evaporate the culture to approximately one-tenth of its original volume.[5]

-

Sterilization: The concentrated culture was then sterilized by heat. While the exact temperature and duration were not always specified, it was sufficient to kill the tubercle bacilli.

-

Filtration: The heat-sterilized, concentrated liquid was then filtered to remove the dead bacterial bodies. This resulted in a clear, brownish, syrupy liquid.[5]

-

Final Product: The resulting filtrate was the "Old Tuberculin," a crude mixture containing a variety of mycobacterial proteins, carbohydrates, and nucleic acids, as well as components from the original culture medium.[6]

Therapeutic Application and Initial Clinical Observations

Koch and other physicians began administering tuberculin to patients with various forms of tuberculosis, most notably lupus vulgaris (tuberculosis of the skin) and pulmonary tuberculosis.

Dosage and Administration

The therapeutic regimen involved subcutaneous injections of diluted tuberculin, with the dosage gradually increasing over time.

| Parameter | Description |

| Initial Dose | Typically started with a very dilute solution, often 0.001 mL of the concentrated tuberculin. |

| Dosage Escalation | The dose was gradually increased, guided by the patient's reaction, sometimes reaching 1.0 mL or more of the undiluted substance. |

| Frequency | Injections were generally administered every 1-3 days. |

| Route of Administration | Subcutaneous injection. |

Note: These dosage parameters are based on qualitative descriptions from historical texts; a standardized protocol did not exist initially.

Observed Reactions and Therapeutic Claims

Koch reported distinct reactions in tuberculous individuals following a tuberculin injection, which were absent in healthy subjects.

-

Systemic Reaction: Fever (rising to 39-41°C), chills, nausea, and fatigue, typically beginning 4-5 hours after injection and lasting for 12-15 hours.[2]

-

Local Reaction: At the site of tuberculous lesions (e.g., in the skin or lungs), there was swelling, redness, and in some cases, necrosis of the tissue.

Koch claimed that these reactions were part of the curative process and reported significant improvements, particularly in patients with early-stage pulmonary tuberculosis and lupus vulgaris.

The "Tuberculin Scandal": Failure as a Therapy and Adverse Outcomes

The initial euphoria surrounding tuberculin quickly dissipated as widespread clinical use revealed its ineffectiveness and, in many cases, its severe dangers.

Lack of Efficacy and Adverse Events

Contrary to Koch's initial reports, tuberculin failed to cure tuberculosis. The induced reactions were often violent, and in patients with advanced pulmonary disease, the treatment was frequently fatal.

| Outcome Category | Reported Observations (Qualitative) |

| Cured | Very few, if any, verifiable cases of a complete cure. |

| Improved | Some temporary improvements were noted, particularly in cases of lupus vulgaris. |

| No Change | A significant portion of patients showed no improvement. |

| Worsened/Died | In many patients, especially those with advanced pulmonary tuberculosis, the treatment appeared to accelerate the disease process, leading to death. |

Virchow's Autopsy Findings

The most damning evidence against tuberculin as a therapy came from the renowned pathologist Rudolf Virchow. His autopsies of patients who died after tuberculin treatment revealed that the substance did not cause a curative necrosis but rather induced a massive inflammatory response around existing tubercles. This inflammation could lead to the breakdown of tuberculous tissue, potentially disseminating the bacilli to other parts of the body and causing fresh outbreaks of the disease. Virchow found no evidence of a "healing" process in the autopsied tissues.[7]

Tuberculin's Redemption: The Birth of a Diagnostic Tool

Despite its failure as a therapeutic agent, the specific reaction that tuberculin elicited in infected individuals paved the way for its use as a diagnostic tool.[1] The systemic reactions were too severe for routine diagnosis, but local application of tuberculin proved to be a safer and more reliable method of determining hypersensitivity to the substance, indicating a past or present tuberculous infection.

Evolution of the Tuberculin Skin Test

Several methods for the local application of tuberculin were developed in the years following its discovery.

-

Cutaneous Scratch Test (von Pirquet, 1907): A drop of Old Tuberculin was applied to a small scratch on the skin.

-

Percutaneous Patch Test (Moro): An ointment containing tuberculin was rubbed onto the skin.

-

Conjunctival Test (Calmette): A drop of tuberculin was instilled into the eye.

-

Intracutaneous Injection (Mantoux, 1908): A standardized dose of tuberculin was injected into the superficial layers of the skin, producing a wheal. This method proved to be the most reproducible and became the standard.[6]

From Old Tuberculin to Purified Protein Derivative (PPD)

A major limitation of Old Tuberculin was its crude nature, containing many impurities that could lead to non-specific reactions. In the 1930s, Florence Seibert developed a method to isolate the active protein component of tuberculin, which she named Purified Protein Derivative (PPD).[8] This more standardized and purified product reduced the incidence of false-positive reactions and became the international standard for tuberculin skin testing.

Conclusion

The story of tuberculin is a pivotal and cautionary tale in the history of medicine and drug development. Robert Koch's discovery, born from astute scientific observation, initially promised a cure for one of humanity's most feared diseases. The subsequent failure of tuberculin as a therapeutic agent, and the harm it caused, underscored the critical importance of rigorous and extensive clinical trials before the widespread release of a new treatment. However, the very specificity of the reaction that made it a dangerous therapy also made it an invaluable diagnostic tool. The tuberculin skin test, in its modern form using PPD, remains a cornerstone of tuberculosis control programs worldwide, a lasting and vital legacy of Koch's complex discovery.

References

- 1. Robert Koch In His Microbiologist Laboratory 1891 High-Res Vector Graphic - Getty Images [gettyimages.com]

- 2. Of postulates and peccadilloes: Robert Koch and vaccine (tuberculin) therapy for tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Effects of Koch's Tuberculin Combined with Surgical Measures in the Treatment of Lupus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Historical Perspectives Centennial: Koch's Discovery of the Tubercle Bacillus [cdc.gov]

- 6. researchgate.net [researchgate.net]

- 7. microrao.com [microrao.com]

- 8. The never-ending story of the fight against tuberculosis: from Koch’s bacillus to global control programs - PMC [pmc.ncbi.nlm.nih.gov]

Tuberculin's Role in Understanding Delayed-Type Hypersensitivity: A Technical Guide

Abstract

Delayed-type hypersensitivity (DTH), or Type IV hypersensitivity, is a T-cell-mediated immune response fundamental to host defense against intracellular pathogens and is implicated in various inflammatory and autoimmune conditions. For over a century, the tuberculin reaction, induced by the intradermal injection of Tuberculin Purified Protein Derivative (PPD), has served as the archetypal model for studying DTH. This technical guide provides an in-depth exploration of tuberculin's role as a tool to dissect the cellular and molecular mechanisms of DTH. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of the key biological pathways and workflows.

Introduction: Tuberculin and the DTH Reaction

The tuberculin skin test (TST), also known as the Mantoux test, is a classic example of a DTH reaction.[1][2] It is initiated by the intradermal injection of tuberculin, a precipitate of non-species-specific molecules obtained from sterilized, concentrated cultures of Mycobacterium tuberculosis.[3] The most commonly used form is Purified Protein Derivative (PPD).[4]

In an individual previously sensitized to M. tuberculosis antigens, a localized inflammatory reaction develops at the injection site, typically peaking at 48 to 72 hours.[5][6] This delay distinguishes it from immediate, antibody-mediated hypersensitivity reactions. The DTH response is not mediated by antibodies but by T-lymphocytes and monocytes/macrophages.[6] The reaction is characterized by induration (a palpable hardening of the skin) and erythema (redness).[7]

The cellular events underpinning the tuberculin-induced DTH reaction involve the recruitment and activation of antigen-specific T-cells, primarily CD4+ T-helper 1 (Th1) cells, which orchestrate a cascade of inflammatory responses through the secretion of cytokines.[1][6] This guide will delve into the intricate signaling pathways and cellular interactions that constitute this hallmark immunological process.

The Cellular and Molecular Cascade of Tuberculin-Induced DTH

The DTH response to tuberculin is a complex interplay between antigen-presenting cells (APCs), T-lymphocytes, and a host of soluble mediators.

Antigen Presentation and T-Cell Activation

Upon intradermal injection, PPD antigens are processed by local APCs, such as macrophages and Langerhans cells. These APCs present the processed antigens on their surface via Major Histocompatibility Complex (MHC) class II molecules to previously sensitized CD4+ Th1 cells.[1] This interaction, along with co-stimulatory signals, triggers the activation of the T-cells.

The signaling cascade initiated by the T-cell receptor (TCR) engagement is a critical event in the DTH response. It involves the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) and the recruitment of downstream signaling molecules, ultimately leading to the activation of transcription factors like NF-κB and NFAT, which drive the expression of pro-inflammatory cytokines.[8]

References

- 1. Mycobacterium tuberculosis PPD-induced immune biomarkers measurable in vitro following BCG vaccination of UK adolescents by multiplex bead array and intracellular cytokine staining - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hypersensitivity - Wikipedia [en.wikipedia.org]

- 3. Mantoux test - Wikipedia [en.wikipedia.org]

- 4. CD4CD8 Double Positive T cell responses during Mycobacterium tuberculosis infection in cynomolgus macaques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytokines and Chemokines in Mycobacterium tuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mantoux test and its interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

In-Depth Technical Guide to the Mechanism of Action of Tuberculin Purified Protein Derivative (PPD)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculin Purified Protein Derivative (PPD) is a crucial diagnostic tool for latent Mycobacterium tuberculosis infection. The basis of the tuberculin skin test (TST), also known as the Mantoux test, lies in a classic example of a delayed-type hypersensitivity (DTH), or Type IV, reaction. This guide provides a detailed technical overview of the cellular and molecular mechanisms that underpin the response to Tuberculin PPD, offering insights for researchers and professionals in drug development and immunology.

Core Mechanism: A Delayed-Type Hypersensitivity Reaction

The response to an intradermal injection of Tuberculin PPD in a previously sensitized individual is not immediate but develops over 24 to 72 hours. This delay is characteristic of a cell-mediated immune response orchestrated primarily by T-lymphocytes, in contrast to antibody-mediated immediate hypersensitivity reactions. The fundamental mechanism involves the recognition of PPD antigens by memory T-cells, leading to a cascade of cellular infiltration and cytokine release at the injection site.

Cellular Players and Their Roles

The tuberculin reaction is a dynamic process involving the coordinated action of various immune cells. The primary orchestrators are CD4+ T-helper cells, specifically of the Th1 phenotype, which were sensitized during a prior encounter with Mycobacterium tuberculosis.

Antigen-Presenting Cells (APCs): Following the intradermal injection, resident APCs in the skin, such as macrophages and dendritic cells (including Langerhans cells), engulf and process the PPD antigens. These APCs then present the processed peptide fragments on their surface via Major Histocompatibility Complex (MHC) Class II molecules. Tuberculin PPD components can also interact with Toll-like receptor 2 (TLR2) on APCs, initiating an inflammatory response and enhancing their antigen-presenting capabilities.

T-Lymphocytes: Memory CD4+ T-cells circulating in the bloodstream recognize the PPD peptide-MHC Class II complexes on the surface of APCs. This recognition, mediated by the T-cell receptor (TCR), triggers the activation and proliferation of these antigen-specific T-cells. Activated CD4+ T-cells are the central players, orchestrating the subsequent inflammatory cascade through the release of a specific profile of cytokines. While CD4+ T-cells are predominant, CD8+ T-cells are also present at the reaction site and contribute to the cellular immune response.

Monocytes and Macrophages: Recruited from the bloodstream by chemokines, monocytes differentiate into macrophages at the site of injection. These cells are major contributors to the induration (hardening) and inflammation characteristic of a positive TST. They are activated by cytokines released by Th1 cells, particularly Interferon-gamma (IFN-γ), enhancing their phagocytic and inflammatory functions. The infiltrate of the tuberculin reaction is composed of a significant proportion of monocytes (80-90%).[1]

Other Immune Cells: Neutrophils are often the first cells to infiltrate the site, followed by lymphocytes and monocytes. Basophils and natural killer (NK) cells may also be present and contribute to the inflammatory milieu.

The Cytokine Milieu

The localized inflammatory response is mediated by a complex interplay of cytokines and chemokines released by activated T-cells and APCs.

Key Pro-inflammatory Cytokines:

-

Interferon-gamma (IFN-γ): This is the hallmark cytokine of the Th1 response and is crucial for the tuberculin reaction. It is a potent activator of macrophages, enhancing their ability to kill intracellular pathogens and release other inflammatory mediators.

-

Tumor Necrosis Factor-alpha (TNF-α): TNF-α acts on the vascular endothelium to increase its permeability, facilitating the influx of immune cells from the bloodstream into the tissue. It also plays a role in the maturation of dendritic cells.

-

Interleukin-2 (IL-2): Primarily an autocrine and paracrine growth factor for T-cells, IL-2 promotes the clonal expansion of antigen-specific T-cells at the reaction site.

-

Interleukin-1 (IL-1) and Interleukin-6 (IL-6): These cytokines, mainly produced by macrophages, contribute to the local and systemic inflammatory response, including fever.

Chemokines: A variety of chemokines are produced to attract different immune cells to the site of PPD injection, including those that recruit monocytes and T-cells.

Quantitative Data on Cellular Infiltration and Cytokine Production

The following tables summarize quantitative data on the cellular and cytokine composition of the Tuberculin PPD-induced DTH reaction. It is important to note that these values can vary between individuals and studies.

Table 1: Cellular Composition of the Tuberculin PPD Reaction Site

| Cell Type | Time Point | Approximate Percentage of Infiltrating Cells | Key Functions |

| Neutrophils | Early phase (first 24 hours) | Variable, prominent early | Initial inflammatory response |

| CD4+ T-cells | Peak (48-72 hours) | 10-20% | Orchestration of the immune response, cytokine production |

| CD8+ T-cells | Peak (48-72 hours) | 5-10% | Cytotoxic activity |

| Monocytes/Macrophages | Peak (48-72 hours) | 50-80% | Phagocytosis, antigen presentation, induration formation |

Table 2: Key Cytokine Levels in the Tuberculin PPD Reaction

| Cytokine | Source | Peak Expression | Key Roles |

| IFN-γ | CD4+ T-cells, NK cells | 48 hours | Macrophage activation |

| TNF-α | Macrophages, T-cells | Persists throughout | Endothelial activation, cell recruitment |

| IL-1α/β | Macrophages | Persists throughout | Inflammation, fever |

| IL-6 | Macrophages, T-cells | Early and persists | Inflammation, acute phase response |

| IL-2 | T-cells | 24-48 hours | T-cell proliferation |

Signaling Pathways

The cellular responses to Tuberculin PPD are initiated by complex intracellular signaling cascades in both APCs and T-cells.

Antigen Presentation and APC Activation Pathway

Caption: Antigen presentation pathway in an APC upon encountering Tuberculin PPD.

T-Cell Receptor (TCR) Signaling Pathway

Caption: Simplified T-cell receptor signaling cascade upon PPD antigen recognition.

Experimental Protocols

Mantoux Test (Tuberculin Skin Test)

Objective: To assess an individual's cell-mediated immunity to Mycobacterium tuberculosis antigens.

Materials:

-

Tuberculin PPD solution (5 Tuberculin Units per 0.1 mL)

-

1 mL tuberculin syringe with a 27-gauge, ½-inch needle

-

Alcohol swabs

-

Millimeter ruler

Procedure:

-

Select a healthy area of skin on the inner forearm, free of hair, scars, or veins.

-

Cleanse the selected area with an alcohol swab and allow it to air dry completely.

-

Draw 0.1 mL of the Tuberculin PPD solution into the tuberculin syringe.

-

With the bevel of the needle facing upward, insert the needle just under the top layer of skin (intradermally) at a 5 to 15-degree angle.

-

Inject the PPD solution slowly. A pale, raised wheal 6 to 10 mm in diameter should form. If a wheal does not form, the injection was likely too deep, and the test should be repeated at another site at least 2 inches away.

-

Do not cover the site with a bandage.

-

Read the test 48 to 72 hours after the injection.

-

Measure the diameter of the induration (palpable, raised, hardened area) across the forearm in millimeters. Do not measure the erythema (redness).

-

Record the measurement in millimeters. A measurement of 0 mm should be recorded if no induration is present. The interpretation of the result depends on the size of the induration and the individual's risk factors for TB infection.

In Vitro Whole Blood Assay for PPD-Induced Cytokine Release

Objective: To quantify the production of cytokines by peripheral blood cells in response to PPD stimulation.

Materials:

-

Heparinized whole blood from a subject

-

Tuberculin PPD solution (e.g., 1 mg/mL stock)

-

RPMI 1640 medium

-

96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Centrifuge

-

ELISA or multiplex cytokine assay kits (e.g., for IFN-γ, TNF-α)

Procedure:

-

Within a few hours of collection, dilute the heparinized whole blood 1:10 with RPMI 1640 medium.

-

Add 200 µL of the diluted blood to the wells of a 96-well plate.

-

Prepare a working solution of PPD in RPMI 1640. A final concentration of 5-10 µg/mL is often used, but should be optimized.

-

Add 20 µL of the PPD working solution to the appropriate wells (stimulated).

-

Add 20 µL of RPMI 1640 medium without PPD to other wells to serve as a negative control (unstimulated).

-

Include a positive control, such as phytohemagglutinin (PHA), in separate wells.

-

Incubate the plate for 24 to 72 hours in a CO₂ incubator.

-

After incubation, centrifuge the plate at 500 x g for 10 minutes.

-

Carefully collect the plasma supernatant from each well.

-

Analyze the supernatant for cytokine concentrations using ELISA or a multiplex assay according to the manufacturer's instructions.

Flow Cytometry for T-cell Activation Marker Expression

Objective: To identify and quantify activated T-cell populations in response to PPD stimulation.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) isolated from a subject

-

Tuberculin PPD solution

-

RPMI 1640 medium supplemented with 10% fetal bovine serum

-

Cell culture plates

-

CO₂ incubator

-

Fluorescently conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69, HLA-DR)

-

Flow cytometer

-

FACS tubes

-

Cell staining buffer (e.g., PBS with 2% FBS)

Procedure:

-

Isolate PBMCs from heparinized blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Resuspend PBMCs in complete RPMI medium at a concentration of 1 x 10⁶ cells/mL.

-

Plate 1 mL of the cell suspension per well in a 24-well plate.

-

Stimulate the cells with PPD at a final concentration of 5-10 µg/mL. Include an unstimulated control.

-

Incubate for 24 to 72 hours in a CO₂ incubator.

-

Harvest the cells and wash them with cell staining buffer.

-

Resuspend the cells in 100 µL of staining buffer and add the antibody cocktail.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with staining buffer.

-

Resuspend the cells in an appropriate volume of buffer for flow cytometry analysis.

-

Acquire the data on a flow cytometer and analyze the expression of activation markers on different T-cell subsets.

Conclusion

The mechanism of action of Tuberculin PPD is a well-defined example of a delayed-type hypersensitivity reaction, driven by a complex and coordinated interplay of T-cells, antigen-presenting cells, and a host of cytokines. A thorough understanding of these cellular and molecular events is not only critical for the accurate interpretation of the tuberculin skin test but also provides a valuable in vivo model for studying cell-mediated immunity. This knowledge is paramount for the development of novel diagnostics, vaccines, and immunomodulatory therapies for tuberculosis and other diseases where cell-mediated immunity plays a pivotal role. The experimental protocols provided herein offer a foundation for further investigation into this classic immunological response.

References

An In-depth Technical Guide to the Immunological Response Following Tuberculin Injection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core immunological mechanisms elicited by a tuberculin injection, primarily in the context of the Tuberculin Skin Test (TST). It is designed to be a resource for professionals in immunology, infectious disease research, and pharmaceutical development who are engaged in the study of cell-mediated immunity and diagnostics for Mycobacterium tuberculosis (Mtb) infection.

Executive Summary

The tuberculin reaction, a classic example of a delayed-type hypersensitivity (DTH) response, serves as a crucial in vivo diagnostic tool for prior sensitization to Mycobacterium tuberculosis. The intradermal administration of Purified Protein Derivative (PPD), a precipitate of proteins from sterilized and filtered Mtb cultures, triggers a complex cascade of cellular and molecular events in individuals with pre-existing immunity. This response is fundamentally mediated by memory T-lymphocytes, which orchestrate the recruitment and activation of various immune cells to the injection site, resulting in the characteristic induration. Understanding the intricacies of this immunological cascade is paramount for the accurate interpretation of TST results and for the development of novel diagnostics and immunotherapies for tuberculosis.

The Cellular and Molecular Cascade of the Tuberculin Reaction

The immunological response to a tuberculin injection is a well-orchestrated, cell-mediated immune reaction that unfolds over 48 to 72 hours.[1][2][3] It is a localized inflammatory response driven by the reactivation of memory T-cells in individuals previously sensitized to mycobacterial antigens.[4][5]

Antigen Presentation and T-Cell Activation

Upon intradermal injection, the PPD antigens are processed by local antigen-presenting cells (APCs), primarily dendritic cells (Langerhans cells in the epidermis) and macrophages.[4] These APCs internalize the PPD proteins, process them into smaller peptides, and present these peptides on their surface via Major Histocompatibility Complex (MHC) class II molecules.[4] The APCs then migrate to regional lymph nodes to present the antigens to circulating memory CD4+ T-helper (Th) cells.[4] Evidence also suggests a role for CD8+ T-cells in the memory immune response to Mtb.[6][7]

T-Cell Proliferation and Cytokine Secretion

Recognition of the PPD antigen-MHC II complex by the T-cell receptor (TCR) on sensitized memory CD4+ Th1 cells triggers their activation and clonal expansion.[4][8] These activated Th1 cells are the central orchestrators of the DTH response, releasing a characteristic profile of pro-inflammatory cytokines, most notably Interferon-gamma (IFN-γ).[8][9][10] Other key cytokines released include Interleukin-2 (IL-2), which promotes further T-cell proliferation, and Tumor Necrosis Factor-alpha (TNF-α).[9][10]

Recruitment of Inflammatory Cells and Edema Formation

The cytokines secreted by activated Th1 cells act on the local vascular endothelium, upregulating the expression of adhesion molecules. This facilitates the recruitment of a mixed population of immune cells from the bloodstream into the injection site. This cellular infiltrate is predominantly composed of monocytes and other T-cells, with a smaller number of neutrophils, basophils, and lymphocytes.[2][4] The influx of these cells, along with an increase in vascular permeability leading to local edema, results in the characteristic induration (firm swelling) of a positive TST.[2][4] The reaction typically becomes visible 5 to 6 hours after injection and peaks at 48 to 72 hours.[3][11]

Quantitative Analysis of the Tuberculin-Induced Immune Response

The following tables summarize key quantitative data on the cellular and cytokine responses observed at the site of a tuberculin injection and in in-vitro assays.

Table 1: Cellular Composition and Cytokine Profile at the Tuberculin Injection Site

| Cell Type / Cytokine | Peak Response Time | Percentage of Total Cells at Peak | Primary Cellular Source | Reference |

| IFN-γ positive cells | 48 hours | 33% | CD3+ T-cells | [9][10] |

| TNF-α positive cells | 48 hours and beyond | ~40% | CD68+ macrophages/monocytes, CD1a+ Langerhans-like cells | [9][10] |

| IL-1α/β positive cells | 48 hours and beyond | ~20% | CD68+ macrophages/monocytes, CD1a+ Langerhans-like cells | [9][10] |

| CD4+ T-cells | 72 hours | Significant increase | Lymphocytes | [12] |

| CD8+ T-cells | 72 hours | Significant increase | Lymphocytes | [12] |

| CD68+ Monocytes/Macrophages | 72 hours | No significant increase | Monocytes/Macrophages | [12] |

Table 2: In Vitro Immunological Responses to PPD in TST-Positive vs. TST-Negative Individuals

| In Vitro Assay | TST-Positive Individuals (Median Response) | TST-Negative Individuals (Median Response) | Fold Difference | Reference |

| Lymphocyte Transformation (cpm) - Tuberculin | 28,800 | 9,100 | ~3.2x | [13] |

| Lymphocyte Transformation (cpm) - Heat-killed M.tb | 20,800 | 9,300 | ~2.2x | [13] |

| Lymphocyte Transformation (cpm) - M.tb Culture Filtrate | 12,700 | 4,700 | ~2.7x | [13] |

| IFN-γ Production (pg/ml) - Tuberculin | 11,000 | 1,100 | 10x | [13] |

| IFN-γ Production (pg/ml) - Heat-killed M.tb | 11,500 | 1,300 | ~8.8x | [13] |

| IFN-γ Production (pg/ml) - M.tb Culture Filtrate | 7,100 | 1,000 | 7.1x | [13] |

Experimental Protocols

Tuberculin Skin Test (Mantoux Technique)

The Mantoux test is the standard method for administering the TST.[2]

Materials:

-

Tuberculin Purified Protein Derivative (PPD) solution (5 Tuberculin Units/0.1 mL)

-

1 mL tuberculin syringe with a 27-gauge, half-inch needle

-

Alcohol swabs

-

Millimeter ruler

Procedure:

-

Site Selection: Select a healthy area of skin on the inner surface of the forearm, avoiding veins, scars, and rashes.[2][14]

-

Injection: Clean the selected site with an alcohol swab and allow it to dry. Inject 0.1 mL of PPD solution intradermally, with the needle bevel facing upward.[2][14] A pale, raised wheal 6 to 10 mm in diameter should form, indicating a correct injection.[14]

-

Reading: The test should be read by a trained healthcare professional between 48 and 72 hours after administration.[1][14]

-

Measurement: Measure the diameter of the induration (firm swelling) across the forearm in millimeters.[14] Redness (erythema) should not be measured.[2][14]

-

Interpretation: The interpretation of the result depends on the size of the induration and the individual's risk factors for TB infection.[11][15]

In Vitro Interferon-Gamma Release Assay (IGRA)

IGRAs are whole-blood assays that measure the release of IFN-γ from T-cells in response to stimulation with mycobacterial antigens.

General Protocol Outline:

-

Blood Collection: Collect a whole blood sample from the patient into tubes containing an anticoagulant.

-

Antigen Stimulation: Aliquots of the whole blood are incubated with specific Mtb antigens (such as ESAT-6 and CFP-10), a positive control (mitogen), and a negative control (nil).

-

Incubation: The samples are incubated for a specified period (e.g., 16-24 hours) to allow for T-cell activation and IFN-γ secretion.

-

IFN-γ Measurement: The concentration of IFN-γ in the plasma supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[16]

-

Data Analysis: The amount of IFN-γ produced in response to the Mtb antigens is compared to the negative and positive controls to determine the test result.

Lymphocyte Transformation Assay (LTA)

The LTA measures the proliferation of lymphocytes in response to an antigen.

General Protocol Outline:

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from a whole blood sample using density gradient centrifugation.

-

Cell Culture: The isolated PBMCs are cultured in the presence of PPD or other mycobacterial antigens, as well as positive and negative controls.

-

Incubation: The cell cultures are incubated for several days (typically 3-7 days) to allow for lymphocyte proliferation.

-

Measurement of Proliferation: Lymphocyte proliferation is typically measured by the incorporation of a radiolabeled nucleotide (e.g., 3H-thymidine) into the DNA of dividing cells. The amount of incorporated radioactivity is quantified using a scintillation counter and is expressed as counts per minute (cpm).[13]

Visualizing the Immunological Response

The following diagrams, generated using the DOT language, illustrate key aspects of the tuberculin-induced immune response.

Caption: Signaling pathway of the delayed-type hypersensitivity (DTH) response to tuberculin.

Caption: Experimental workflow for the Tuberculin Skin Test (TST).

Caption: Logical relationships between key immune cells in the tuberculin response.

Conclusion

The immunological response to a tuberculin injection is a complex, yet well-defined, example of cell-mediated immunity. A thorough understanding of the underlying cellular and molecular mechanisms is essential for the accurate diagnosis of latent tuberculosis infection and for the ongoing development of improved diagnostic tools and therapeutic interventions. This guide provides a foundational overview for researchers and professionals, summarizing the key events, quantitative data, and experimental protocols central to the study of this important immunological phenomenon.

References

- 1. Tuberculin (intradermal route) - Side effects & uses - Mayo Clinic [mayoclinic.org]

- 2. Skin Testing for Tuberculosis - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. PPD Skin Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Tuberculosis PPD Skin Test: Ranges, Results, Readings and Risks [medicinenet.com]

- 6. journals.asm.org [journals.asm.org]

- 7. CD8+ T Cells Participate in the Memory Immune Response to Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hypersensitivity - Wikipedia [en.wikipedia.org]

- 9. Detection of cytokines at the site of tuberculin-induced delayed-type hypersensitivity in man - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Humoral immunity in tuberculin skin test anergy and its role in high-risk persons exposed to active tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tuberculin-induced delayed-type hypersensitivity reaction in a model of hu-PBMC-SCID mice grafted with autologous skin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The tuberculin skin test in relation to immunological in vitro reactions in BCG-vaccinated healthcare workers | European Respiratory Society [publications.ersnet.org]

- 14. Clinical Testing Guidance for Tuberculosis: Tuberculin Skin Test | Tuberculosis (TB) | CDC [cdc.gov]

- 15. my.clevelandclinic.org [my.clevelandclinic.org]

- 16. journals.asm.org [journals.asm.org]

The Evolution of Tuberculin: From a Failed Therapy to a Cornerstone of Diagnosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Tuberculin, a protein derivative of Mycobacterium tuberculosis, holds a unique and pivotal place in the history of medicine. Initially heralded by Robert Koch as a groundbreaking therapeutic agent against tuberculosis, its clinical application as a cure proved to be a significant disappointment. However, from the ashes of this therapeutic failure, tuberculin rose to become an indispensable diagnostic tool, fundamentally shaping our understanding and approach to controlling one of humanity's most persistent infectious diseases. This technical guide provides an in-depth exploration of the evolution of tuberculin, detailing its journey from a hopeful remedy to a standardized diagnostic test. It covers the historical context, the scientific principles underlying its dual applications, detailed experimental protocols, and the immunological mechanisms that govern its diagnostic utility.

From Therapeutic Hope to Clinical Disillusionment: Koch's Tuberculin

In 1890, Robert Koch, the discoverer of the tubercle bacillus, announced the development of "tuberculin" as a remedy for tuberculosis.[1][2] His initial formulation, now known as "Old Tuberculin" (OT), was a glycerin extract of heat-killed Mycobacterium tuberculosis cultures.[3] Koch believed that this substance could arrest the growth of the bacteria and cure the disease.[2]

The Therapeutic Hypothesis and Early Trials

Koch's hypothesis was that tuberculin would induce a localized inflammatory reaction around tuberculous lesions, leading to their breakdown and the expulsion of the bacilli. The initial therapeutic administration involved subcutaneous injections of diluted tuberculin, with the dosage gradually increasing over time.[4] Early reports from Koch himself suggested promising results in mild cases of tuberculosis.[4]

However, widespread clinical trials quickly tempered this initial optimism. While some patients showed slight improvement, a significant number experienced little to no change in their condition, and a notable percentage suffered severe side effects or even succumbed to the treatment.[4] The systemic reactions to tuberculin injections were often severe, including high fever, rigors, vomiting, and other constitutional symptoms.[1][4]

Quantitative Outcomes of Early Therapeutic Trials

The failure of tuberculin as a therapeutic agent is starkly illustrated by the results of early clinical trials. A notable trial in February 1891, encompassing 1,769 patients, provided a clear verdict on its ineffectiveness as a cure.[4]

| Outcome Category | Percentage of Patients |

| Cured | 1% |

| Slight Improvement | 34% |

| Little to No Change | 55% |

| Died | 4% |

| Table 1: Outcomes of a Tuberculin Therapeutic Trial in 1891 (n=1769).[4] |

These results, coupled with reports from the Medical Research Council (MRC) in 1919 stating that tuberculin had "no appreciable effect either for good or ill," led to the abandonment of tuberculin as a mainstream therapy for tuberculosis.[5]

The Diagnostic Pivot: The Birth of the Tuberculin Skin Test

Despite its failure as a cure, a crucial observation from the therapeutic trials paved the way for tuberculin's diagnostic application: individuals with tuberculosis exhibited a pronounced local and systemic reaction to tuberculin, whereas healthy individuals had a much milder response, if any.[6] This differential reaction was the key to its new purpose.

The Pioneers: von Pirquet and Mantoux

Clemens von Pirquet, an Austrian pediatrician, was instrumental in repurposing tuberculin for diagnostics. In 1907, he developed a cutaneous test by applying a drop of Old Tuberculin to a small scratch on the skin.[7] A positive reaction, characterized by a red, raised area, indicated prior exposure to the tubercle bacillus.[7] Shortly after, in 1908, Charles Mantoux, a French physician, refined the method by injecting a standardized dose of tuberculin intradermally, which allowed for a more reproducible and quantifiable result.[1][7] The Mantoux test eventually became the gold standard for tuberculin skin testing.

The following diagram illustrates the pivotal shift in the application of tuberculin.

Experimental Protocols

Preparation of Tuberculin Formulations

1. Koch's Old Tuberculin (OT)

The original method for preparing Old Tuberculin, while crude by modern standards, laid the groundwork for subsequent refinements.

-

Culture: Mycobacterium tuberculosis is cultured in a 5% glycerol broth for 6-8 weeks.

-

Concentration: The culture is heated to evaporate the liquid to one-tenth of its original volume.

-

Sterilization: The concentrated fluid is sterilized by heat.

-

Filtration: The sterilized concentrate is filtered to remove the bacterial cells. The resulting filtrate is Old Tuberculin.

2. Purified Protein Derivative (PPD)

The development of Purified Protein Derivative (PPD) by Florence Seibert in the 1930s provided a more standardized and purified form of tuberculin, which is still in use today.[6]

-

Culture: Mycobacterium tuberculosis is grown on a protein-free synthetic medium.

-

Filtration: The culture is filtered to separate the bacterial cells from the culture medium.

-

Precipitation: The protein in the filtrate is precipitated using agents like trichloroacetic acid or ammonium sulfate.

-

Washing and Resuspension: The precipitated protein is washed and then resuspended in a sterile buffer.

-

Standardization: The final product is standardized to a specific biological activity, measured in Tuberculin Units (TU). The standard dose for the Mantoux test is 5 TU.

Diagnostic Test Protocols

1. The von Pirquet Cutaneous Test

-

Site Preparation: The volar surface of the forearm is cleaned with alcohol and allowed to dry.

-

Application of Tuberculin: A drop of undiluted Old Tuberculin is placed on the prepared skin.

-

Scarification: A sterile lancet is used to make a small scratch through the drop of tuberculin, just enough to break the epidermis without drawing blood.

-

Control: A second scratch is made on a nearby area of skin without tuberculin to serve as a control.

-

Reading: The test is read after 24-48 hours. A positive reaction is indicated by the presence of a papule with a diameter of at least 3 mm at the tuberculin site, with a smaller or absent reaction at the control site.

2. The Mantoux Intradermal Test

The Mantoux test is the current standard for tuberculin skin testing.

-

Preparation of the Syringe: Using a sterile 1 mL tuberculin syringe with a 27-gauge, half-inch needle, draw up 0.1 mL of PPD solution containing 5 Tuberculin Units.[8][9]

-

Site Selection and Preparation: The volar surface of the forearm is the preferred site.[8][9] Clean the area with an alcohol swab and allow it to dry completely.

-

Injection: The needle, with the bevel facing upwards, is inserted at a 5 to 15-degree angle into the superficial layer of the skin (intradermally).[8][9] The injection of 0.1 mL of PPD solution should produce a pale, raised wheal 6 to 10 mm in diameter.[8][9]

-

Reading the Test: The test should be read by a trained healthcare professional between 48 and 72 hours after administration.[8][9] The diameter of the induration (a palpable, raised, hardened area) is measured across the forearm (perpendicular to the long axis).[8][9] Erythema (redness) should not be measured.[8][9]

-

Interpretation of Results: The interpretation of the result depends on the size of the induration and the individual's risk factors for tuberculosis.

| Induration Size | Interpretation in Different Risk Groups |

| ≥ 5 mm | Considered positive in: HIV-infected persons, recent contacts of a TB case, persons with fibrotic changes on chest radiograph consistent with prior TB, organ transplant recipients, and other immunosuppressed patients. |

| ≥ 10 mm | Considered positive in: Recent immigrants from high-prevalence countries, injection drug users, residents and employees of high-risk congregate settings, mycobacteriology laboratory personnel, persons with clinical conditions that place them at high risk, children < 4 years of age, and infants, children, and adolescents exposed to adults in high-risk categories. |

| ≥ 15 mm | Considered positive in any person with no known risk factors for TB. |

| Table 2: Interpretation of the Mantoux Tuberculin Skin Test. |

The workflow for the Mantoux test is summarized in the following diagram.

References

- 1. History of World TB Day | World TB Day | CDC [cdc.gov]

- 2. Historical Perspectives Centennial: Koch's Discovery of the Tubercle Bacillus [cdc.gov]

- 3. pure.psu.edu [pure.psu.edu]

- 4. publications.ersnet.org [publications.ersnet.org]

- 5. The Medical Research Council and treatments for tuberculosis before streptomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. History of tuberculosis - Wikipedia [en.wikipedia.org]

- 8. Tuberculosis vaccines in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tuberculin (intradermal route) - Side effects & uses - Mayo Clinic [mayoclinic.org]

Tuberculin's Antigenic Components: A Technical Guide for Researchers

An in-depth exploration of the core antigenic components of tuberculin, their immunological functions, and the experimental methodologies for their study.

This technical guide provides a comprehensive overview of the antigenic components of tuberculin, with a particular focus on Purified Protein Derivative (PPD). It is intended for researchers, scientists, and drug development professionals working in the field of tuberculosis diagnostics and immunology. This document delves into the key protein antigens, their roles in eliciting a cell-mediated immune response, and the experimental protocols used for their characterization.

Introduction to Tuberculin and Purified Protein Derivative (PPD)

Tuberculin is a combination of proteins extracted from the culture of Mycobacterium tuberculosis.[1] It is most famously used in the Tuberculin Skin Test (TST), also known as the Mantoux test, to determine if an individual has been exposed to the tuberculosis bacterium.[2][3] The active component of the TST is Purified Protein Derivative (PPD), a precipitate of non-species-specific mycobacterial proteins.[4] PPD is obtained by heat-inactivating and filtering M. tuberculosis cultures.[4] While the TST has been a cornerstone of tuberculosis diagnosis for decades, a significant limitation is its lack of specificity, as it can produce false-positive results in individuals who have received the Bacille Calmette-Guérin (BCG) vaccine or have been exposed to other non-tuberculous mycobacteria.[5][6] This is because PPD is a complex mixture of over 200 antigens, many of which are shared among different mycobacterial species.[7][8]

Key Antigenic Components and Their Functions

Modern research has focused on identifying specific antigenic components of tuberculin that are unique to M. tuberculosis to improve diagnostic accuracy. Among the most significant are the Early Secreted Antigenic Target 6 kDa (ESAT-6) and the Culture Filtrate Protein 10 kDa (CFP-10).

ESAT-6 and CFP-10: These low-molecular-weight proteins are encoded by genes located in the Region of Difference 1 (RD1), a genomic segment present in virulent M. tuberculosis and M. bovis strains but absent in all BCG vaccine strains and most non-tuberculous mycobacteria.[5][9] This specificity makes them ideal candidates for diagnostic assays.

Functionally, ESAT-6 and CFP-10 form a tight, 1:1 heterodimeric complex that plays a crucial role in the pathogenesis of tuberculosis.[10][11] The complex is secreted by the bacterium and has been shown to interact with host cells, specifically macrophages.[10] Evidence suggests a signaling role for the ESAT-6/CFP-10 complex, potentially modulating host cell behavior to the bacterium's advantage.[10]

The primary immunological function of these antigens is to elicit a strong T-cell mediated immune response.[12] Specifically, they stimulate CD4+ and CD8+ T-cells to produce interferon-gamma (IFN-γ), a key cytokine in the control of M. tuberculosis infection.[12][13] This response forms the basis of modern diagnostic tests known as Interferon-Gamma Release Assays (IGRAs).

Other notable antigenic proteins found in PPD include MPT64.[14] Cocktails of specific antigens like ESAT-6, CFP-10, and MPT64 have been shown to elicit strong, specific delayed-type hypersensitivity (DTH) responses, distinguishing tuberculosis infection from sensitization by non-tuberculous mycobacteria.[14]

Quantitative Data on Tuberculin Antigens

The following table summarizes key quantitative data related to the antigenic components of tuberculin.

| Antigen/Component | Molecular Weight | Key Characteristics & Function | Source Organism |

| PPD-S | Mixture of proteins | International standard for tuberculin. Composed of ~92.9% protein, 5.9% polysaccharide, and 1.2% nucleic acid.[15] | Mycobacterium tuberculosis |

| ESAT-6 | ~6 kDa[16][17] | Secreted protein, forms a complex with CFP-10.[10] Potent T-cell antigen, induces IFN-γ production.[12][13] Encoded in the RD1 region.[5] | Mycobacterium tuberculosis complex |

| CFP-10 | ~10 kDa[5] | Secreted protein, forms a complex with ESAT-6.[10] Potent T-cell antigen.[7] Encoded in the RD1 region.[5] | Mycobacterium tuberculosis complex |

| MPT64 | ~24 kDa | Secreted protein, elicits a DTH response in infected individuals.[18] | Mycobacterium tuberculosis complex |

Immunological Signaling Pathways

The interaction of tuberculin antigens with the host immune system initiates a cascade of events, primarily leading to a delayed-type hypersensitivity (DTH) reaction. The central players in this response are antigen-presenting cells (APCs), such as macrophages and dendritic cells, and T-lymphocytes.

Upon intradermal injection of PPD, APCs at the site of injection ingest and process the mycobacterial antigens.[19] These processed antigens are then presented on the surface of the APCs via Major Histocompatibility Complex (MHC) class II molecules.[19] T-helper (CD4+) cells that have been previously sensitized to these antigens (through prior infection or vaccination) recognize the antigen-MHC complex. This recognition triggers the activation and proliferation of these specific T-cells.[19]

The activated T-cells release a variety of cytokines, most notably IFN-γ.[16] IFN-γ is a crucial mediator of the immune response to tuberculosis, responsible for activating macrophages and enhancing their ability to kill intracellular mycobacteria.[16] This cascade of cellular infiltration and cytokine release results in the characteristic induration and erythema observed in a positive TST, which typically peaks at 48-72 hours.[20]

The signaling pathway for ESAT-6 and CFP-10 in the context of an IGRA follows a similar initial path of antigen presentation. However, the readout is the in vitro measurement of IFN-γ released by sensitized T-cells in a blood sample.

Below is a diagram illustrating the T-cell activation pathway upon encountering tuberculin antigens.

Caption: T-Cell activation pathway by tuberculin antigens.

Experimental Protocols

This section details the methodologies for key experiments used in the study of tuberculin's antigenic components.

Purification of Tuberculin Antigens

The purification of specific antigens from M. tuberculosis culture filtrate is a critical first step for many immunological studies. A common approach involves a combination of chromatographic techniques.

Methodology:

-

Culture Filtrate Preparation: M. tuberculosis is cultured in a suitable liquid medium (e.g., Dorset-Henley medium). After a defined incubation period, the culture is sterilized, and the bacteria are removed by filtration to obtain the culture filtrate containing secreted proteins.

-

Ammonium Sulfate Precipitation: The proteins in the culture filtrate are concentrated by precipitation with ammonium sulfate.

-

Gel Filtration Chromatography: The precipitated proteins are redissolved and separated based on size using a gel filtration column (e.g., Sephadex G-100).[21]

-

Ion-Exchange Chromatography: Fractions containing the proteins of interest are further purified based on their charge using an ion-exchange column (e.g., DEAE-cellulose).[22]

-

Purity Analysis: The purity of the isolated proteins is assessed by techniques such as SDS-PAGE and Western blotting.

Below is a workflow diagram for antigen purification.

Caption: General workflow for the purification of tuberculin antigens.

SDS-PAGE and Western Blotting

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to separate proteins based on their molecular weight. Western blotting allows for the identification of specific proteins using antibodies.

SDS-PAGE Protocol:

-

Sample Preparation: Protein samples are mixed with Laemmli sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol) and heated to denature the proteins.[23]

-

Gel Electrophoresis: The prepared samples and a molecular weight marker are loaded onto a polyacrylamide gel. An electric current is applied to separate the proteins by size.[24][25]

-

Staining: The gel is stained with a dye (e.g., Coomassie Brilliant Blue) to visualize the separated protein bands.

Western Blot Protocol:

-

Protein Transfer: The separated proteins from the SDS-PAGE gel are transferred to a membrane (e.g., PVDF or nitrocellulose).[24][26]

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBS-T) to prevent non-specific antibody binding.[24]

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein.[26]

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.[24]

-

Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which can be captured on film or with a digital imager.[24]

Interferon-Gamma Release Assay (IGRA)

IGRAs are in vitro blood tests that measure the T-cell immune response to specific M. tuberculosis antigens.

Methodology (QuantiFERON-TB Gold In-Tube):

-

Blood Collection: Whole blood is collected into three specialized tubes: a negative control (nil), a positive control (mitogen), and a tube containing ESAT-6, CFP-10, and another specific antigen (TB7.7).[27]

-

Incubation: The tubes are incubated at 37°C for 16-24 hours to allow for antigen-specific T-cells to produce IFN-γ.[6][27]

-

Plasma Separation: The tubes are centrifuged to separate the plasma.[6]

-

ELISA: The concentration of IFN-γ in the plasma from each tube is measured using an enzyme-linked immunosorbent assay (ELISA).[6][27]

-

Interpretation: The amount of IFN-γ in the antigen-containing tube is compared to the negative and positive controls to determine the test result.[27]

The logical relationship for interpreting IGRA results is depicted below.

Caption: Logical flow for the interpretation of IGRA results.

Conclusion

The identification and characterization of specific antigenic components of tuberculin, particularly ESAT-6 and CFP-10, have revolutionized the diagnosis of tuberculosis. These antigens provide the basis for highly specific and sensitive immunological assays that can distinguish between M. tuberculosis infection and BCG vaccination. A thorough understanding of the functions of these antigens and the immune responses they elicit is crucial for the development of new and improved diagnostics, vaccines, and therapeutic strategies against tuberculosis. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the complex interplay between M. tuberculosis and the human immune system.

References

- 1. fiveable.me [fiveable.me]

- 2. Tuberculin - Wikipedia [en.wikipedia.org]

- 3. Purified Protein Derivatives of Tuberculin - Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Tuberculin Skin Test - Tuberculosis in the Workplace - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. youtube.com [youtube.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Identification of proteins from tuberculin purified protein derivative (PPD) by LC-MS/MS [hero.epa.gov]

- 9. Interferon gamma release assays: principles and practice | Enfermedades Infecciosas y Microbiología Clínica [elsevier.es]

- 10. Structure and function of the complex formed by the tuberculosis virulence factors CFP-10 and ESAT-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Expression and Purification of Recombinant Mycobacterium Tuberculosis (TB) Antigens, ESAT-6, CFP-10 and ESAT- 6/CFP-10 and Their Diagnosis Potential for Detection of TB Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. T-Cell Responses to the Mycobacterium tuberculosis-Specific Antigen ESAT-6 in Brazilian Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The role of ESAT-6 in tuberculosis immunopathology [frontiersin.org]

- 14. Use of recombinant purified protein derivative (PPD) antigens as specific skin test for tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Cell-Mediated Immune Response to Tuberculosis Antigens: Comparison of Skin Testing and Measurement of In Vitro Gamma Interferon Production in Whole-Blood Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Purification and characterization of a low-molecular-mass T-cell antigen secreted by Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ovid.com [ovid.com]

- 19. go.drugbank.com [go.drugbank.com]

- 20. drugs.com [drugs.com]

- 21. Purification and characterization of tuberculin-active components from BCG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Purification and Characterization of Two Proteins from Culture Filtrates of Mycobacterium tuberculosis H37Ra Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 23. SDS-PAGE Protocol | Rockland [rockland.com]

- 24. pubcompare.ai [pubcompare.ai]

- 25. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 26. bostonbioproducts.com [bostonbioproducts.com]

- 27. Methods - Interferon gamma release assays for Diagnostic Evaluation of Active tuberculosis (IDEA): test accuracy study and economic evaluation - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Cornerstone of Tuberculosis Diagnosis: An In-depth Technical Guide to Tuberculin and Cell-Mediated Immunity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cell-mediated immunity (CMI) is the critical host defense mechanism against Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis (TB). For over a century, the interplay between M.tb antigens and the host's CMI has been exploited for diagnostic purposes, beginning with Robert Koch's discovery of tuberculin. This technical guide provides a comprehensive overview of the basic science underpinning tuberculin and the CMI response it elicits. We delve into the historical context, the molecular composition of tuberculin preparations, the intricate signaling pathways of the delayed-type hypersensitivity (DTH) reaction, and the principles and protocols of the two main diagnostic modalities: the Tuberculin Skin Test (TST) and Interferon-Gamma Release Assays (IGRAs). This document is intended to be a detailed resource, offering structured data, experimental methodologies, and visual representations of the core biological processes to aid researchers and professionals in the field of TB diagnostics and drug development.

Introduction: A Historical Perspective

The story of tuberculin begins with Robert Koch, who in 1890, first described a substance derived from M.tb cultures that he named "tuberculin".[1][2] Initially, Koch had hoped tuberculin would be a curative agent for tuberculosis, but it proved to be ineffective for therapy.[3][4] However, its diagnostic potential was soon realized. In 1907, Clemens von Pirquet developed a skin test using tuberculin to detect a hypersensitivity reaction, and in 1908, Charles Mantoux refined the method by injecting the substance intradermally.[3][5]

The original tuberculin, known as "Old Tuberculin" (OT), was a crude glycerin extract of the tubercle bacilli.[1] A significant advancement came in the 1930s when Florence Seibert developed a method to create a Purified Protein Derivative (PPD) of tuberculin, which was more standardized and consistent.[3][5] This PPD preparation, specifically PPD-S (Standard), became the international standard and is the basis of the tuberculin solution used in the Mantoux test today.[6][7]

The Science of Tuberculin and Purified Protein Derivative (PPD)

Tuberculin PPD is not a single, pure protein but a complex mixture of proteins, polysaccharides, and lipids derived from heat-inactivated cultures of M. tuberculosis.[7] Proteomic analyses have identified hundreds of different proteins within PPD preparations.[8][9] The standard PPD-S is composed of approximately 92.9% protein, 5.9% polysaccharide, and 1.2% nucleic acid.[6] The primary active components responsible for eliciting the DTH reaction are small proteins with molecular masses around 10,000 Da.[7][10]

The standard dose for the TST is 5 Tuberculin Units (TU), which is defined as the delayed skin test activity contained in 0.1 mg/0.1 ml of PPD-S.[7] Commercial PPD preparations are standardized to produce reactions equivalent in size to 5 TU of PPD-S.[7]

The Cell-Mediated Immune Response to Tuberculin: Delayed-Type Hypersensitivity (DTH)

The reaction to tuberculin in a previously sensitized individual is a classic example of a Type IV or delayed-type hypersensitivity (DTH) reaction. This response is not mediated by antibodies but by T-lymphocytes and is a hallmark of cell-mediated immunity.[5][11] The reaction typically develops 48 to 72 hours after the intradermal injection of PPD.[11]

The Cellular and Molecular Cascade

The DTH response unfolds in a series of well-orchestrated steps:

-

Antigen Presentation: Following the intradermal injection of PPD, local antigen-presenting cells (APCs), primarily macrophages and dendritic cells, engulf and process the mycobacterial antigens.[11][12] These APCs then present peptide fragments of the antigens on their surface via Major Histocompatibility Complex (MHC) Class II molecules.[13]

-

T-Cell Activation: Memory T-helper (Th1) cells, previously sensitized to M.tb antigens during an earlier infection, recognize the antigen-MHC II complexes on the APCs.[12] This recognition, along with co-stimulatory signals, triggers the activation and clonal expansion of these Th1 cells.

-

Cytokine and Chemokine Release: Activated Th1 cells release a cascade of pro-inflammatory cytokines and chemokines. Key among these are:

-

Interferon-gamma (IFN-γ): A pivotal cytokine that activates macrophages, enhancing their ability to kill intracellular pathogens.[14]

-

Tumor Necrosis Factor-alpha (TNF-α): Promotes inflammation and helps in the formation and maintenance of granulomas.[15]

-

Interleukin-2 (IL-2): A growth factor that stimulates the proliferation of T-cells.[16]

-

Chemokines: These molecules attract other immune cells, primarily monocytes and other T-cells, to the site of antigen deposition.

-

-

Cellular Infiltration and Induration: The release of cytokines and chemokines leads to increased vascular permeability and the recruitment of a large number of mononuclear cells, predominantly T-lymphocytes and monocytes/macrophages, from the bloodstream into the dermis.[11][17] This influx of cells, along with local inflammation and edema, results in the characteristic induration (hardening) and erythema (redness) of a positive TST reaction.[18] The peak of this cellular infiltration and the visible reaction occurs between 48 and 72 hours.[11]

Signaling Pathways in the DTH Response

The activation of APCs and T-cells during the DTH response is governed by complex intracellular signaling pathways. Upon recognition of mycobacterial components, Toll-like receptors (TLRs) on macrophages and dendritic cells trigger downstream signaling cascades, including the NF-κB and MAPK pathways .[19] These pathways lead to the transcription of genes encoding pro-inflammatory cytokines.[9][15] In T-cells, the engagement of the T-cell receptor (TCR) with the antigen-MHC complex initiates a signaling cascade involving phosphorylation events and calcium mobilization, ultimately leading to the activation of transcription factors like NFAT and the production of cytokines such as IFN-γ and IL-2.[20]

Diagnostic Modalities Based on Cell-Mediated Immunity

Tuberculin Skin Test (TST)

The Mantoux Tuberculin Skin Test (TST) is an in vivo test that has been the standard for TB infection screening for decades.[14]

-

Preparation:

-

Ensure the PPD solution (5 TU/0.1 mL) is stored at 2°C to 8°C and check the expiration date.[7]

-

Use a disposable tuberculin syringe with a 26 or 27-gauge needle.[7]

-

Select a site on the inner surface of the forearm, about 10 cm below the elbow, avoiding veins, rashes, or broken skin.[7] Clean the site with an alcohol swab and allow it to dry.[7]

-

-

Administration:

-

Draw up 0.1 mL of the PPD solution into the syringe.[21]

-

Stretch the skin taut.[7]

-

Insert the needle, bevel up, at a 5-15° angle into the uppermost layers of the skin (intradermally).[7][21] The tip of the needle should be visible just beneath the skin surface.[7]

-

Inject the 0.1 mL of PPD, which should produce a pale, raised wheal 6-10 mm in diameter.[7][21]

-

Do not cover the site with a bandage.[7]

-

-

Reading and Interpretation:

-

The test should be read by a trained healthcare professional 48 to 72 hours after administration.[18][21]

-

The reaction is assessed by palpating for induration (a firm, dense, raised area).[18]

-

The diameter of the induration is measured across the forearm (perpendicular to the long axis) in millimeters.[18] Erythema (redness) is not measured.[18]

-

The interpretation of the result depends on the size of the induration and the individual's risk factors for TB.[22]

-

| Induration Size | Considered Positive In: |

| ≥ 5 mm | - HIV-infected persons- Recent contacts of a TB case- Persons with fibrotic changes on chest radiograph consistent with prior TB- Organ transplant recipients- Persons who are immunosuppressed for other reasons |

| ≥ 10 mm | - Recent immigrants (< 5 years) from high-prevalence countries- Injection drug users- Residents and employees of high-risk congregate settings- Mycobacteriology laboratory personnel- Persons with clinical conditions that place them at high risk- Children < 4 years of age- Infants, children, and adolescents exposed to adults in high-risk categories |

| ≥ 15 mm | - Any person, including persons with no known risk factors for TB |

| (Source: CDC)[22] |

Interferon-Gamma Release Assays (IGRAs)

IGRAs are in vitro blood tests that measure the T-cell release of IFN-γ in response to stimulation by specific M.tb antigens.[23] The antigens used in IGRAs, such as ESAT-6 and CFP-10, are more specific to M.tb and are not present in the BCG vaccine or most non-tuberculous mycobacteria, which is a major advantage over the TST.[23] Two main types of IGRAs are commercially available: the QuantiFERON-TB Gold Plus (QFT-Plus) and the T-SPOT.TB.

-

Blood Collection:

-

Collect 1 mL of whole blood directly into each of the four QFT-Plus blood collection tubes: Nil (negative control), TB1 (contains ESAT-6 and CFP-10 peptides to elicit a CD4+ T-cell response), TB2 (contains ESAT-6 and CFP-10 peptides designed to elicit both CD4+ and CD8+ T-cell responses), and Mitogen (positive control).[10][24]

-

Alternatively, collect at least 5 mL of blood in a single lithium-heparin tube and then transfer 1 mL to each of the four QFT-Plus tubes.[1][25]

-

-

Incubation:

-

IFN-γ Measurement:

-

Interpretation:

-

The IFN-γ concentration in the Nil tube is subtracted from the values of the TB1, TB2, and Mitogen tubes.[26]

-

A positive result is generally defined as an IFN-γ response to either TB1 or TB2 that is significantly above the Nil control value (e.g., ≥ 0.35 IU/mL).[26]

-

The test is considered indeterminate if the Mitogen response is low or the Nil value is high.[26]

-

-

Blood Collection and PBMC Isolation:

-

Cell Stimulation:

-

A specific number of PBMCs are added to microplate wells containing a Nil control, a positive control (phytohemagglutinin), and two separate panels of M.tb-specific antigens (ESAT-6 and CFP-10).[27]

-

The plate is incubated to allow for T-cell stimulation and IFN-γ secretion.

-

-

IFN-γ Detection (ELISpot):

-

The T-SPOT.TB assay uses an enzyme-linked immunospot (ELISpot) method.[27]

-

During incubation, secreted IFN-γ is captured by antibodies coating the bottom of the well.

-

A secondary antibody conjugated to an enzyme is added, followed by a substrate that produces an insoluble colored spot where IFN-γ was secreted.

-

Each spot represents a single IFN-γ-secreting T-cell.

-

-

Interpretation:

-

The number of spots in the antigen wells is counted and compared to the number of spots in the Nil control well.[29]

-

A positive result is determined by a spot count in the antigen wells that is significantly higher than the negative control.

-

Data Presentation: Performance of TST vs. IGRA

The diagnostic performance of TST and IGRAs has been extensively studied. The following tables summarize the sensitivity and specificity from a meta-analysis.

Table 1: Sensitivity for Active TB Diagnosis [8][19]

| Test | Population | Sensitivity (95% CI) |

| TST | Overall | 72.4% |

| Immunocompetent | 72.0% | |

| Immunocompromised | 23.0% | |

| IGRA | Overall | 78.9% |

| Immunocompetent | 82.9% | |

| Immunocompromised | 65.6% |

Table 2: Specificity for Active TB Diagnosis [8][19]

| Test | Population | Specificity (95% CI) |

| TST | Overall | 79.3% |

| Immunocompetent | 87.3% | |

| Immunocompromised | 91.2% | |

| IGRA | Overall | 85.7% |

| Immunocompetent | 89.1% | |

| Immunocompromised | 81.9% |

Table 3: Quantitative IFN-γ Levels in QFT Assays (Median IU/mL) [4]

| Population | QFT-GIT | QFT-Plus (TB1) | QFT-Plus (TB2) |

| TB Patients | >10.00 | 7.91 | 7.89 |

| LTBI | 1.13 | 0.44 | 0.54 |

| Uninfected | 0.01 | 0.01 | 0.01 |

Conclusion and Future Directions

The tuberculin skin test and interferon-gamma release assays are indispensable tools in the diagnosis of Mycobacterium tuberculosis infection, both relying on the fundamental principles of cell-mediated immunity. The DTH reaction, initiated by the presentation of mycobacterial antigens to sensitized T-cells, results in a complex cascade of cellular infiltration and cytokine release that can be visualized in vivo with the TST or measured with high specificity in vitro using IGRAs. While IGRAs offer advantages in terms of specificity, particularly in BCG-vaccinated populations, and require only a single patient visit, the TST remains a valuable tool in many settings due to its low cost and ease of implementation.

Future research in this area continues to focus on identifying novel biomarkers and more refined immunological signatures that can not only detect M.tb infection but also differentiate between latent infection and active disease, and predict the risk of progression to active TB. A deeper understanding of the intricate signaling pathways and the quantitative dynamics of the cellular and cytokine responses will be paramount in developing the next generation of diagnostics and host-directed therapies for tuberculosis.

References

- 1. Flow cytometric analysis and immunohistochemistry of delayed-type hypersensitivity responses in mice immunized with rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of QuantiFERON-TB Gold Plus for Detection of Mycobacterium tuberculosis infection in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI - Sensing mycobacteria through unconventional pathways [jci.org]

- 6. Histoanalytical study of the cellular infiltrate in the tuberculin reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | T Cell Receptor Repertoire Analysis Reveals Signatures of T Cell Responses to Human Mycobacterium tuberculosis [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. NF-κB Signaling Dynamics Play a Key Role in Infection Control in Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activated, Pro-Inflammatory Th1, Th17, and Memory CD4+ T Cells and B Cells Are Involved in Delayed-Type Hypersensitivity Arthritis (DTHA) Inflammation and Paw Swelling in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetics of cellular infiltration and cytokine production during the efferent phase of a delayed-type hypersensitivity reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Delayed Hypersensitivity Reactions: Background, Pathophysiology, Etiology [emedicine.medscape.com]

- 13. researchgate.net [researchgate.net]

- 14. Interaction of antigen presenting cells with mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Role of NF-κB during Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Flow Cytometric analysis of Th1 and Th2 cytokines in PBMCs as a parameter of immunological dysfunction in patients of Superficial Transitional cell carcinoma of bladder - PMC [pmc.ncbi.nlm.nih.gov]